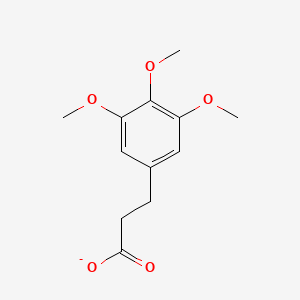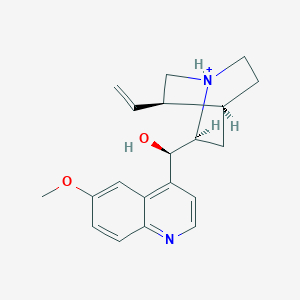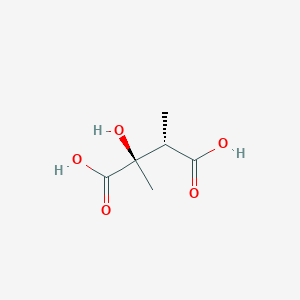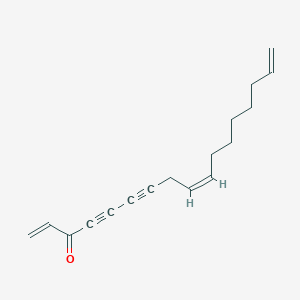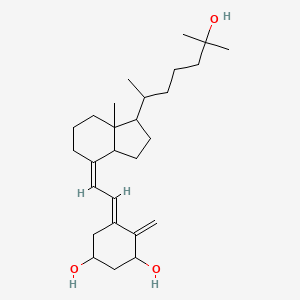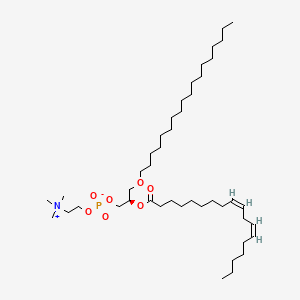
PC(O-18:0/18:2(9Z,12Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC(O-18:0/18:2(9Z, 12Z)), also known as gpcho(18:0/18:2) or gpcho(36:2), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:0/18:2(9Z,12Z)) is a glycerophosphocholine.
Aplicaciones Científicas De Investigación
Analytical Techniques in Lipoprotein Research
PC(O-18:0/18:2(9Z,12Z)), also known as 1-stearoyl-2-linoleoylphosphatidylcholine, has been studied for its role in the oxidation of lipoproteins. Hui et al. (2012) developed a liquid chromatography/mass spectrometry (LC/MS) method to measure phosphatidylcholine hydroperoxides, including PC 18:0/18:2-OOH, in lipoproteins like LDL and HDL. This technique offers precise quantification, essential for understanding the oxidation mechanisms in cardiovascular diseases (Hui et al., 2012).
Phospholipid Analysis in Biological Samples
Another significant application is in the analysis of phospholipids in biological samples. Hui et al. (2010) introduced an LC/MS method for qualitative and quantitative analysis of phosphatidylcholine hydroperoxides in human plasma, using PC 18:0/18:2-OOH as a standard. This method is crucial for studying lipid peroxidation in various biological processes and diseases (Hui et al., 2010).
MALDI-TOF MS in Phospholipid Profiling
The use of matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry for phosphatidylcholine analysis, including PC(O-18:0/18:2(9Z,12Z)), has been explored by Zabrouskov et al. (2001). This method addresses challenges like spectral overlap and ambiguities among structural isomers, offering a more accurate profiling of phosphatidylcholines in plants (Zabrouskov et al., 2001).
Propiedades
Número CAS |
88542-96-5 |
|---|---|
Nombre del producto |
PC(O-18:0/18:2(9Z,12Z)) |
Fórmula molecular |
C44H86NO7P |
Peso molecular |
772.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,43H,6-14,16,18-20,22,24-42H2,1-5H3/b17-15-,23-21-/t43-/m1/s1 |
Clave InChI |
LMGTVCKIUNTOEP-HJTCUGKVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



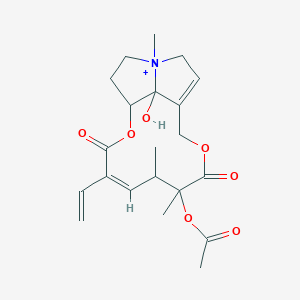
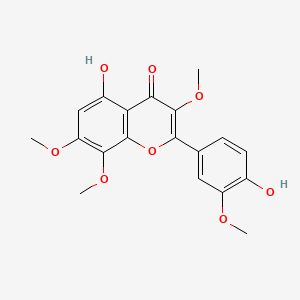
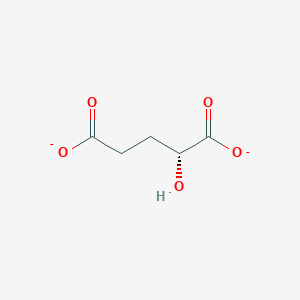
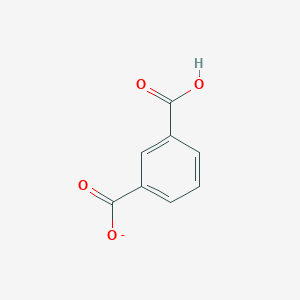
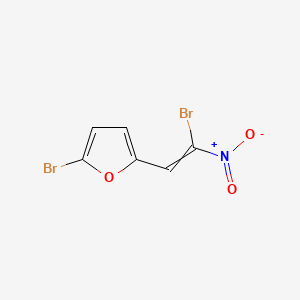
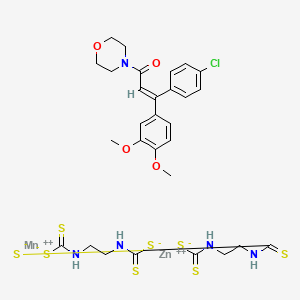
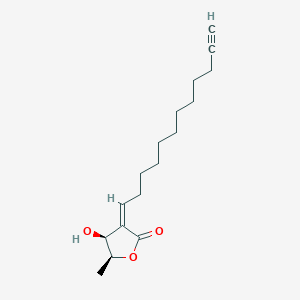
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
